molecular formula C16H24ClNO B14157169 2-chloro-N-heptyl-N-(2-methylphenyl)acetamide CAS No. 371958-53-1

2-chloro-N-heptyl-N-(2-methylphenyl)acetamide

Cat. No.: B14157169
CAS No.: 371958-53-1
M. Wt: 281.82 g/mol
InChI Key: UOBTZDWYQBWSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-heptyl-N-(2-methylphenyl)acetamide is a chemical compound belonging to the class of acetamides It is characterized by the presence of a chloro group, a heptyl chain, and a 2-methylphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-heptyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with heptyl chloride in the presence of a base to form N-heptyl-N-(2-methylphenyl)amine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-heptyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.

Scientific Research Applications

2-chloro-N-heptyl-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-heptyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The heptyl chain and 2-methylphenyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: 2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide, used as a herbicide.

    Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide, also used as a herbicide.

    Alachlor: 2-chloro-2’,6’-diethyl-N-(methoxymethyl)acetanilide, another herbicide with similar structural features.

Uniqueness

2-chloro-N-heptyl-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyl chain differentiates it from other similar compounds, potentially affecting its solubility, reactivity, and biological activity.

Properties

CAS No.

371958-53-1

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

2-chloro-N-heptyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H24ClNO/c1-3-4-5-6-9-12-18(16(19)13-17)15-11-8-7-10-14(15)2/h7-8,10-11H,3-6,9,12-13H2,1-2H3

InChI Key

UOBTZDWYQBWSHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(C1=CC=CC=C1C)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.